3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile
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Overview
Description
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile is a complex organic compound characterized by its bicyclic structure and the presence of a benzyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-aza-bicyclo[321]octane-8-carbonitrile typically involves multiple steps, starting with the formation of the bicyclic core. The nitrile group can be introduced using cyanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile is unique due to its bicyclic structure and the presence of both a benzyl and a nitrile group. Similar compounds include:
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carboxylate: This compound differs by having a carboxylate group instead of a nitrile group.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a ketone group instead of a nitrile group.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-8-15-13-6-7-14(15)11-17(10-13)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQIRBEEJPFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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